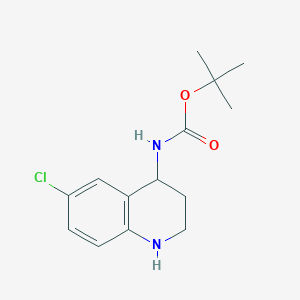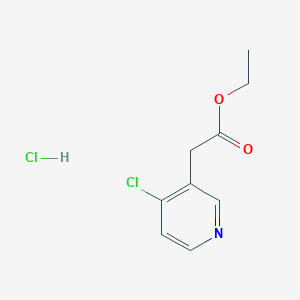![molecular formula C16H16N2O4 B2433542 6-méthyl-4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2H-pyran-2-one CAS No. 1704534-58-6](/img/structure/B2433542.png)
6-méthyl-4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.314. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-4-((1-nicotinoylpyrrolidin-3-yl)oxy)-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le cycle pyrrolidine dans ce composé sert d'échafaudage polyvalent pour la découverte de médicaments. Les chimistes médicinaux utilisent largement les hétérocycles azotés comme la pyrrolidine pour créer des composés destinés à traiter les maladies humaines .
- Les inhibiteurs de la PDE9A sont étudiés pour leur potentiel dans le traitement des troubles cognitifs .
- Des 3-cinnamoyl-4-hydroxy-6-méthyl-2-pyrones substituées ont été synthétisées. Ces composés présentent une activité antimicrobienne et sont des candidats prometteurs pour le développement de médicaments .
- Le 3-amino-4-(furan-2-yl)-6-(naphtalène-1-yl)furo[2,3-b]pyridine-2-carboxylate d'éthyle, synthétisé via une réaction à quatre composants en un seul pot, présente une activité antibactérienne modérée contre E. coli et S. aureus .
Chimie médicinale et conception de médicaments
Inhibition de la PDE9A pour les troubles cognitifs
Agents antimicrobiens
Activité antibactérienne
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The presence of the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine compounds have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The presence of the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
6-methyl-4-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-7-14(8-15(19)21-11)22-13-4-6-18(10-13)16(20)12-3-2-5-17-9-12/h2-3,5,7-9,13H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQOXVMUMOYYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B2433460.png)
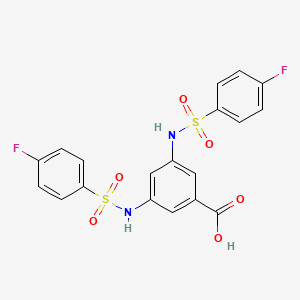
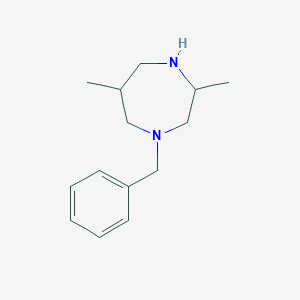
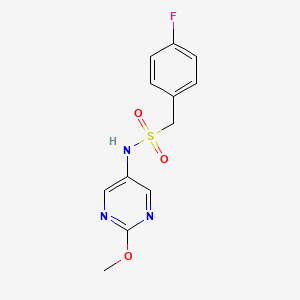
![N-(3-chloro-4-methoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2433467.png)
![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2433468.png)

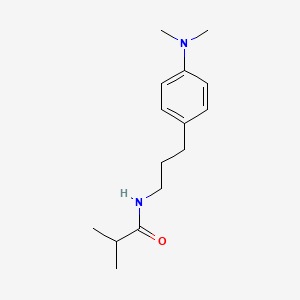
![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2433475.png)
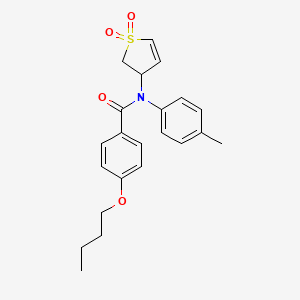
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2433480.png)
